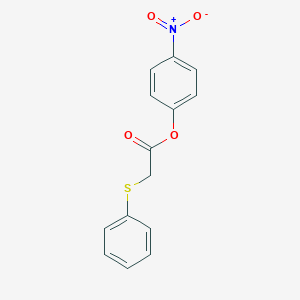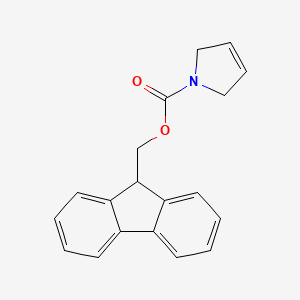
9H-fluoren-9-ylmethyl 2,5-dihydropyrrole-1-carboxylate
概要
説明
9H-fluoren-9-ylmethyl 2,5-dihydropyrrole-1-carboxylate: is a chemical compound that combines the structural features of pyrrole and fluorenylmethyl groups. This compound is often used in organic synthesis and peptide chemistry due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluoren-9-ylmethyl 2,5-dihydropyrrole-1-carboxylate typically involves the reaction of 2,5-dihydro-pyrrole-1-carboxylic acid with 9H-fluoren-9-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The purification steps may include crystallization and recrystallization to obtain a high-purity product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products. It is also employed in the synthesis of heterocyclic compounds and as a protecting group in peptide synthesis.
Biology: In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a probe to investigate the binding sites and activity of various enzymes.
Medicine: It is particularly useful in the design of enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. It is also employed in the manufacture of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 9H-fluoren-9-ylmethyl 2,5-dihydropyrrole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The fluorenylmethyl group enhances the compound’s binding affinity and specificity, making it a valuable tool in biochemical research.
類似化合物との比較
- 2,5-dihydro-pyrrole-1-carboxylic acid benzyl ester
- 2,5-dihydro-pyrrole-1-carboxylic acid tert-butyl ester
- 2,5-dihydro-pyrrole-1-carboxylic acid methyl ester
Comparison: Compared to its analogs, 9H-fluoren-9-ylmethyl 2,5-dihydropyrrole-1-carboxylate exhibits unique properties due to the presence of the fluorenylmethyl group. This group enhances the compound’s stability and reactivity, making it more suitable for specific synthetic applications. Additionally, the fluorenylmethyl group provides better protection for functional groups during chemical reactions, which is advantageous in peptide synthesis.
特性
IUPAC Name |
9H-fluoren-9-ylmethyl 2,5-dihydropyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-19(20-11-5-6-12-20)22-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-10,18H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVDEVWLRXBBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
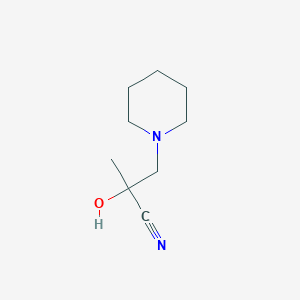

![(1R,2R,6R,7R,9R)-4,4,12,12-tetramethyl-7-prop-2-enyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B8044733.png)
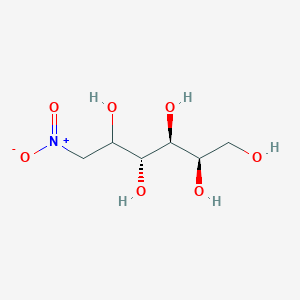

![(2R,4aR,6S,7R,8S,8aS)-2-phenyl-7-phenylmethoxy-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B8044754.png)
![N-[3-(4-Chloro-1H-pyrazol-1-yl)-2-oxo-2H-1-benzopyran-7-yl]acetamide](/img/structure/B8044759.png)
![3-Methyl-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B8044775.png)
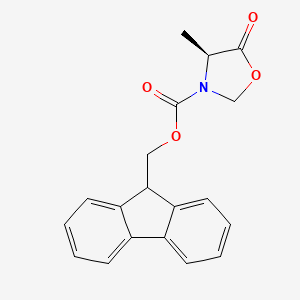
![[tert-Butoxycarbonyl-(2-methoxy-ethyl)-amino]-acetic acid benzyl ester](/img/structure/B8044797.png)
![2-[4-(3-Fluorophenyl)-2,6-dimethylphenyl]acetic acid](/img/structure/B8044799.png)
![Methyl 2-[5-methyl-3-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]acetate](/img/structure/B8044807.png)
